molecular formula C12H12F3NO B12989518 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]

Cat. No.: B12989518
M. Wt: 243.22 g/mol
InChI Key: YIFAPNRTOBLZIM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] is derived from IUPAC guidelines for spirocyclic compounds. The term "spiro" indicates the fusion of two rings at a single atom, with the benzofuran and pyrrolidine rings connected via a shared spiro carbon at position 3 of the benzofuran and position 3' of the pyrrolidine. The numbering begins at the oxygen atom of the benzofuran system, proceeding clockwise, while the pyrrolidine ring is numbered starting from the nitrogen atom. The trifluoromethyl (-CF₃) substituent is located at position 5 of the benzofuran ring, as denoted by the prefix "5-(trifluoromethyl)".

The compound’s CAS registry number, 1047657-74-8 , serves as a unique identifier for its chemical structure. Its molecular formula, C₁₂H₁₂F₃NO , corresponds to a molecular weight of 243.22 g/mol , calculated from the atomic masses of its constituent elements.

Property Value
IUPAC Name 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]
CAS Number 1047657-74-8
Molecular Formula C₁₂H₁₂F₃NO
Molecular Weight 243.22 g/mol
Boiling Point (Pred.) 284.3 ± 40.0 °C
Density (Pred.) 1.34 ± 0.1 g/cm³

Molecular Architecture: Benzofuran-Spiro-Pyrrolidine Hybrid Systems

The molecular architecture of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] features a spiro junction that bridges the benzofuran and pyrrolidine rings. The benzofuran component consists of a fused benzene and furan system, with the oxygen atom contributing to the furan’s aromaticity. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, adopts a puckered conformation to minimize steric strain.

The trifluoromethyl group at position 5 introduces significant electronegativity and steric bulk , influencing the compound’s electronic distribution and reactivity. Predicted physicochemical properties, such as a boiling point of 284.3 ± 40.0 °C and a density of 1.34 ± 0.1 g/cm³ , reflect the compound’s moderate polarity and compact spirocyclic framework.

Stereochemical Considerations in Spirocyclic Configurations

Spirocyclic systems inherently possess chirality due to the non-planar arrangement of the two rings around the spiro carbon. In 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine], the spiro junction creates a rigid three-dimensional structure, potentially leading to diastereomers or enantiomers depending on substituent orientations.

Characterization of such stereochemical features typically requires advanced techniques like 2D-NMR (COSY, HMQC, HMBC) and X-ray crystallography . For example, nuclear Overhauser effect (NOE) correlations in NMR can reveal spatial proximities between protons, aiding in the assignment of relative configurations.

Comparative Analysis with Related Trifluoromethyl-Substituted Spirocompounds

The structural and functional attributes of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] can be contextualized by comparing it to analogous spirocompounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] C₁₂H₁₂F₃NO 243.22 Spiro benzofuran-pyrrolidine hybrid with -CF₃ substituent
Spiro[benzofuran-3,3'-pyrrole] derivatives C₁₃H₁₃NO₂ 227.25 FLT3 kinase inhibitors with varied substituents on the pyrrole ring
Trifluoromethyl(spiro)-epoxides C₁₄H₁₃F₃O₂ 294.25 Spiro-epoxides with contiguous quaternary centers, synthesized via light-mediated cycloaddition

The inclusion of a trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a trait exploited in medicinal chemistry for optimizing drug-like properties. For instance, spiro[benzofuran-3,3'-pyrrole] derivatives demonstrate potent inhibitory activity against FLT3 kinase, with IC₅₀ values as low as 2.5 μM . In contrast, trifluoromethyl(spiro)-epoxides prioritize synthetic versatility, enabling access to complex architectures through catalyst-free visible-light-induced reactions.

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

5-(trifluoromethyl)spiro[2H-1-benzofuran-3,3'-pyrrolidine]

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)8-1-2-10-9(5-8)11(7-17-10)3-4-16-6-11/h1-2,5,16H,3-4,6-7H2

InChI Key

YIFAPNRTOBLZIM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COC3=C2C=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Bifunctional Urea-Catalyzed [3+2] Annulation

  • Catalyst and Conditions: A quinine-derived bifunctional urea catalyst is employed at low loading (2.5 mol%) to promote the enantioselective [3+2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones in dichloromethane (DCM) at room temperature.
  • Reaction Outcome: This method yields complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol, achieving up to 98% yield, diastereomeric ratios (dr) > 20:1, and enantiomeric ratios (er) up to 99:1.
  • Mechanistic Insights: Stereochemical outcomes are supported by single-crystal X-ray diffraction (SC-XRD) and NMR NOE analyses, revealing the influence of electronic and steric substituents on reaction selectivity.

Three-Component One-Pot Reaction

  • Components: Dimethyl acetylenedicarboxylate (DMAD), N-bridgehead heterocycles, and benzofuran-2,3-diones.
  • Conditions: Conducted in dichloromethane at room temperature for 24 hours.
  • Yield and Purity: This one-pot method produces spiro[benzofuran-3,3'-pyrroles] derivatives in high yields (74–99%) with high diastereoselectivity (>20:1 dr).
  • Characterization: Products are confirmed by 1H, 13C, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Racemic and Enantioselective [3+2] Cycloaddition Using DABCO or Urea Catalysts

  • Racemic Reaction: Using DABCO (20 mol%) as a catalyst in toluene, the reaction between arylidene cumaranone enophiles and ketimines proceeds to give racemic mixtures of the spiro compounds.
  • Enantioselective Reaction: Using bifunctional urea catalysts in DCM, the reaction proceeds with high enantioselectivity.
  • Purification: Flash column chromatography with hexane/ethyl acetate mixtures (typically 7:3) is used to isolate pure products, avoiding racemization.

Representative Data Table of Preparation Conditions and Outcomes

Entry Substrate Type Catalyst & Loading Solvent Temp. (°C) Yield (%) dr er Notes
1 N-2,2,2-trifluoroethylisatin ketimine + 3-alkylidene benzofuranone Quinine-derived urea (2.5 mol%) DCM 25 Up to 98 >20:1 Up to 99:1 High stereocontrol, broad substrate scope
2 DMAD + N-bridgehead heterocycles + benzofuran-2,3-diones None (one-pot) DCM 25 74–99 >20:1 Racemic One-pot, 24 h reaction
3 Arylidene cumaranone + ketimine DABCO (20 mol%) Toluene 25 67–96 Not specified Racemic Racemic reaction, flash chromatography

Summary Table of Selected Compound Yields and Properties

Compound ID Substituent on Aryl Ring Yield (%) Melting Point (°C) Enantiomeric Ratio (er) Optical Rotation [α]D25 (°) Purification Method
4c 4-Fluorophenyl 86 247–249 91:9 -81.6 Flash chromatography (Hex/EtOAc 7:3)
4e 3-Chlorophenyl 67 249–251 80:20 -98.2 Flash chromatography (Hex/EtOAc 7:3)
4f 4-Chlorophenyl 96 252–254 75:25 -41.6 Flash chromatography (Hex/EtOAc 95:5)
4g 2-Bromophenyl 92 263–265 Not specified -38.9 Flash chromatography (Hex/EtOAc)

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that spirocyclic compounds, including 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine], exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) suggests that the trifluoromethyl group enhances biological activity by increasing lipophilicity and improving receptor binding affinity .

Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Research indicates that derivatives of spiro[benzofuran-3,3'-pyrrolidine] can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of signaling pathways related to neuroinflammation and apoptosis, making it a candidate for treating neurodegenerative diseases .

Materials Science Applications

Fluorinated Polymers
The incorporation of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group imparts unique properties such as hydrophobicity and low surface energy, which are beneficial for applications in coatings and sealants.

Sensors and Electronics
The compound's electronic properties make it suitable for applications in sensors and electronic devices. Its ability to participate in charge transfer processes allows for the development of sensitive detection systems for environmental monitoring and biomedical applications. Recent advancements in organic electronic materials have leveraged such compounds for improved performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Organic Synthesis Applications

Synthetic Intermediates
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] serves as a valuable synthetic intermediate in the production of more complex organic molecules. Its unique spiro structure allows for further functionalization through various chemical reactions, including palladium-catalyzed cross-coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .

Catalytic Applications
The compound has also been investigated as a ligand in catalytic processes. Its fluorinated nature can enhance the reactivity of transition metals in catalysis, providing pathways for efficient transformations in organic synthesis. Studies have shown that using this compound as a ligand can significantly improve reaction yields and selectivity in asymmetric synthesis .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cell proliferation; induces apoptosis
Neuroprotective EffectsProtects against oxidative stress; modulates inflammation
Materials ScienceFluorinated PolymersEnhances thermal stability; improves chemical resistance
Sensors and ElectronicsSuitable for charge transfer; enhances sensor sensitivity
Organic SynthesisSynthetic IntermediatesValuable for complex molecule synthesis
Catalytic ApplicationsImproves yields/ selectivity in asymmetric synthesis

Case Studies

  • Anticancer Study : A recent investigation into the anticancer properties of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] revealed its effectiveness against various cancer cell lines. The study utilized in vitro assays to assess cell viability and apoptosis rates, demonstrating significant activity compared to standard chemotherapeutics.
  • Neuroprotection Research : In a model of neurodegeneration, this compound was shown to reduce neuronal cell death by inhibiting pro-inflammatory cytokines. The results indicated potential therapeutic benefits for conditions like Alzheimer's disease.
  • Material Development : Researchers developed a new class of fluorinated polymers incorporating this compound, which exhibited improved mechanical properties and chemical resistance compared to traditional polymers. These materials are being explored for use in harsh environmental conditions.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The spirocyclic structure may also contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural variations among spirocyclic compounds with benzofuran or related scaffolds:

Compound Name Core Structure Spiro Junction Substituent (Position) Heterocycle Key Applications/Findings Reference
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] Benzofuran-pyrrolidine 3,3' -CF₃ (5) Pyrrolidine Potential CNS or antiparasitic agent (inferred)
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride Benzofuran-piperidine 2,4' -F (5) Piperidine Pharmaceutical intermediate (exact use unspecified)
Sarolaner (Simparica®) Azetidine-benzofuran-isoxazoline 3,1' (azetidine) -CF₃, -Cl, -F (multiple) Isoxazoline Antiparasitic (broad-spectrum)
Spiro[indoline-3,3'-pyrrolidine] derivatives Indoline-pyrrolidine 3,3' Variable (e.g., pyridinyl) Pyrrolidine 5-HT6 receptor ligands
3H-Spiro[2-benzofuran-1,3'-pyrrolidine] Benzofuran-pyrrolidine 1,3' None (parent structure) Pyrrolidine Research chemical (supplier-listed)

Key Observations :

  • Piperidine’s larger size may reduce steric hindrance in certain targets compared to pyrrolidine .
  • Substituent Effects: The -CF₃ group in the target compound enhances lipophilicity (logP) and metabolic resistance compared to -F or non-fluorinated analogues. This is critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Spiro Junction Position : Compounds with spiro junctions at 3,3' (benzofuran-pyrrolidine) vs. 2,4' (benzofuran-piperidine) exhibit distinct three-dimensional orientations, affecting receptor binding profiles .

Physicochemical Properties

While direct data for the target compound is sparse, inferences can be drawn from analogues:

Property 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] HCl Sarolaner
Molecular Formula C₁₃H₁₄F₃NO (estimated) C₁₂H₁₄ClFNO C₂₆H₂₅ClF₄N₂O₃S
Molecular Weight ~275.3 g/mol 257.7 g/mol 541.0 g/mol
LogP (Predicted) ~3.5 (high due to -CF₃) ~2.8 (moderate) ~5.0 (very high)
Water Solubility Low (enhanced by HCl salt in analogues) Moderate (HCl salt improves solubility) Very low

Notes:

  • The -CF₃ group significantly increases hydrophobicity, which may necessitate salt formation (e.g., hydrochloride) for improved bioavailability .
  • Sarolaner’s high molecular weight and logP reflect its isoxazoline-derived antiparasitic activity, optimized for prolonged tissue retention .

Biological Activity

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₂F₃N₁O
  • Molar Mass : 243.22 g/mol
  • CAS Number : 1047657-74-8

The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets .

Synthesis

The synthesis of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] typically involves a multi-component reaction that combines benzofuran derivatives with pyrrolidine structures. Recent studies have highlighted a one-pot synthesis method that increases yield and reduces reaction time .

Anticancer Activity

Recent research has indicated that spiro[benzofuran-3,3'-pyrroles], including our compound of interest, exhibit promising anticancer properties. In vitro studies demonstrated significant inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) treatment. Compound 12e from a related series showed an IC₅₀ value of 2.5 μM against FLT3, indicating potent activity .

CompoundTargetIC₅₀ (μM)Selectivity
12eFLT32.5High

Antiviral Activity

Another area of exploration includes the antiviral properties against emerging RNA viruses such as Yellow Fever Virus (YFV). Compounds structurally similar to 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] have shown effective antiviral activity with selectivity indices indicating favorable therapeutic windows .

CompoundVirusEC₅₀ (μM)CC₅₀ (μM)SI (Selectivity Index)
Example1YFV1.95026.3
Example2YFV0.51020

The mechanisms through which these compounds exert their biological effects are still under investigation. However, preliminary data suggest that the trifluoromethyl group may play a crucial role in enhancing binding affinity to target proteins involved in cancer and viral replication pathways.

Case Studies

  • Acute Myeloid Leukemia (AML) : A study demonstrated that spiro[benzofuran-3,3'-pyrroles] derivatives inhibited FLT3 effectively, suggesting their potential as therapeutic agents for AML. The structural modifications significantly impacted their activity profiles, indicating a structure-activity relationship that warrants further exploration .
  • Antiviral Screening : In another study focusing on antiviral properties, compounds similar to our target were screened against YFV, revealing significant cytotoxicity at higher concentrations but maintaining selectivity at lower doses, thus presenting a potential for development into antiviral therapies .

Conclusion and Future Directions

The biological activity of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] presents promising avenues for research in both oncology and virology. Continued exploration of its structure-activity relationships and mechanisms of action will be essential for advancing its therapeutic potential.

Future studies should focus on:

  • In vivo efficacy : Testing in animal models to evaluate therapeutic outcomes.
  • Mechanistic studies : Elucidating the specific pathways affected by this compound.
  • Safety profiles : Comprehensive toxicity assessments to ensure clinical viability.

Q & A

Basic: What are the established synthetic routes for 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine], and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, analogous spiro compounds are synthesized via:

  • Cyclocondensation : Using hexamine and acetic acid under reflux to form pyrrolidine rings (see Scheme 2 in ).
  • Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions with boronic acids ( ).
  • Trifluoromethylation : Introduction of the CF₃ group via halogen exchange or radical-mediated methods ( ).
    Optimization Tips :
  • Monitor reaction progress with TLC or HPLC.
  • Adjust solvent polarity (e.g., THF vs. toluene) to improve yields ( ).
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps ( ).

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this spiro compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spiro connectivity and CF₃ group placement (δ ~110-120 ppm for CF₃ in ¹³C) ().
  • X-ray Crystallography : Resolves spiro junction geometry and torsional angles (e.g., C–C bond lengths ~1.54 Å; see ).
  • Mass Spectrometry : HRMS (ESI/TOF) for molecular ion validation ().
    Key Considerations :
  • Crystallize using slow evaporation (e.g., ethanol/water mixtures) to obtain high-quality single crystals ().
  • Use DFT calculations to validate NMR chemical shifts ( ).

Advanced: How can computational modeling predict the conformational stability of the spiro junction?

Answer:

  • Molecular Dynamics (MD) : Simulate spiro ring puckering and assess energy barriers for interconversion ( references Cremer & Pople’s ring-puckering parameters).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare with crystallographic data ().
  • NBO Analysis : Evaluate hyperconjugative interactions stabilizing the spiro structure ( ).
    Validation :
  • Compare computed torsional angles (±5°) with X-ray data ().
  • Use Hirshfeld surface analysis to quantify intermolecular interactions ().

Advanced: What strategies resolve contradictions in biological activity data for analogs of this compound?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzofuran vs. pyridine rings; ) and test in vitro/in vivo.
  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times).
  • Docking Studies : Identify binding poses in target proteins (e.g., kinases, GPCRs) to rationalize activity variations ( ).
    Example : Fluorine substitution at specific positions ( ) may enhance metabolic stability but reduce solubility.

Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?

Answer:

  • Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂; ) and solvent drying methods.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates; ).
  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to identify optimal conditions ( ).
    Case Study : Higher yields (~80%) reported for Pd-catalyzed steps under microwave irradiation vs. conventional heating ( ).

Advanced: What are the challenges in functionalizing the benzofuran-pyrrolidine spiro system?

Answer:

  • Regioselectivity : Electrophilic substitution on benzofuran is hindered by the electron-withdrawing CF₃ group. Use directing groups (e.g., –B(OH)₂) for selective modification ( ).
  • Steric Hindrance : Spiro junction limits access to the pyrrolidine nitrogen. Employ bulky reagents (e.g., Boc₂O) for selective protection ( ).
  • Redox Sensitivity : Avoid strong oxidants (e.g., MnO₂) that may degrade the spiro system ( ).

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs ( ).
  • Metabolic Stability : CF₃ reduces oxidative metabolism (CYP450), as shown in microsomal assays ( ).
  • Crystal Packing : CF₃ participates in weak F···H interactions, affecting solubility ().

Advanced: What analytical workflows are recommended for detecting degradation products?

Answer:

  • Forced Degradation : Expose to heat, light, and humidity; monitor via:
    • HPLC-PDA/MS : Identify hydrolyzed or oxidized products ( ).
    • TGA/DSC : Assess thermal stability ().
  • Isolation : Use preparative HPLC to isolate degradation impurities for structural elucidation ( ).

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H ().
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed ECD for absolute configuration ( ).
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s salen complexes).

Advanced: What safety protocols are critical when handling intermediates with reactive groups (e.g., sulfonyl chlorides)?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods ( ).
  • Waste Management : Segregate halogenated waste ( ).
  • Emergency Procedures : Neutralize spills with sodium bicarbonate ().

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